

Mass Spectrometry Analysis of (2-Formylphenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **(2-Formylphenoxy)acetonitrile**. While specific experimental mass spectra for this compound are not widely published, this document outlines the expected fragmentation patterns based on fundamental principles of mass spectrometry, alongside detailed, adaptable experimental protocols for its analysis.

Molecular and Spectrometric Data

(2-Formylphenoxy)acetonitrile is an organic compound with the molecular formula $C_9H_7NO_2$. Its structure consists of a benzene ring substituted with a formyl group and an acetonitrile ether linkage. This combination of functional groups dictates its behavior under mass spectrometric analysis.

Property	Value
Molecular Formula	$C_9H_7NO_2$
Monoisotopic Mass	161.04768 Da
Predicted $[M+H]^+$	162.05496 m/z
Predicted $[M+Na]^+$	184.03690 m/z
Predicted $[M-H]^-$	160.04040 m/z

Data sourced from PubChem.[\[1\]](#)

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion ($M^{+\bullet}$) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For **(2-Formylphenoxy)acetonitrile**, the fragmentation is expected to be driven by the presence of the aromatic ring, the aldehyde group, the ether linkage, and the nitrile group.

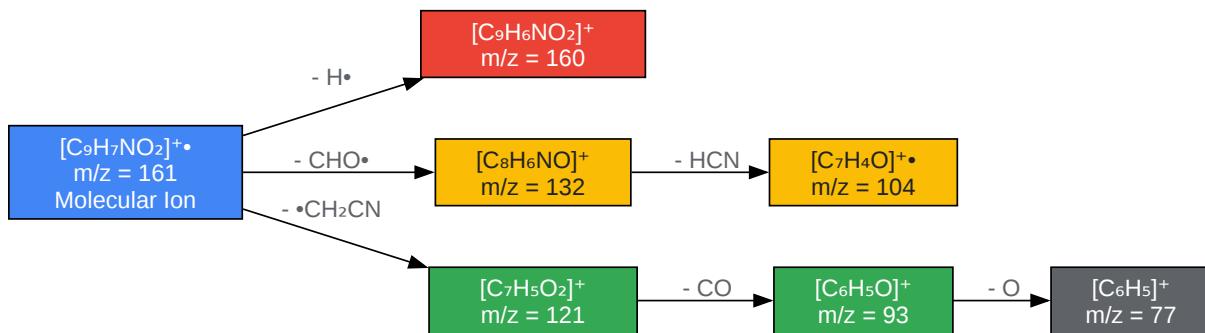

The molecular ion peak is expected to be observed at an m/z of 161. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring structure.[\[2\]](#) Subsequent fragmentation is likely to occur through several key pathways initiated by the energetically unstable molecular ion.[\[3\]](#)

Table of Predicted Key Fragments:

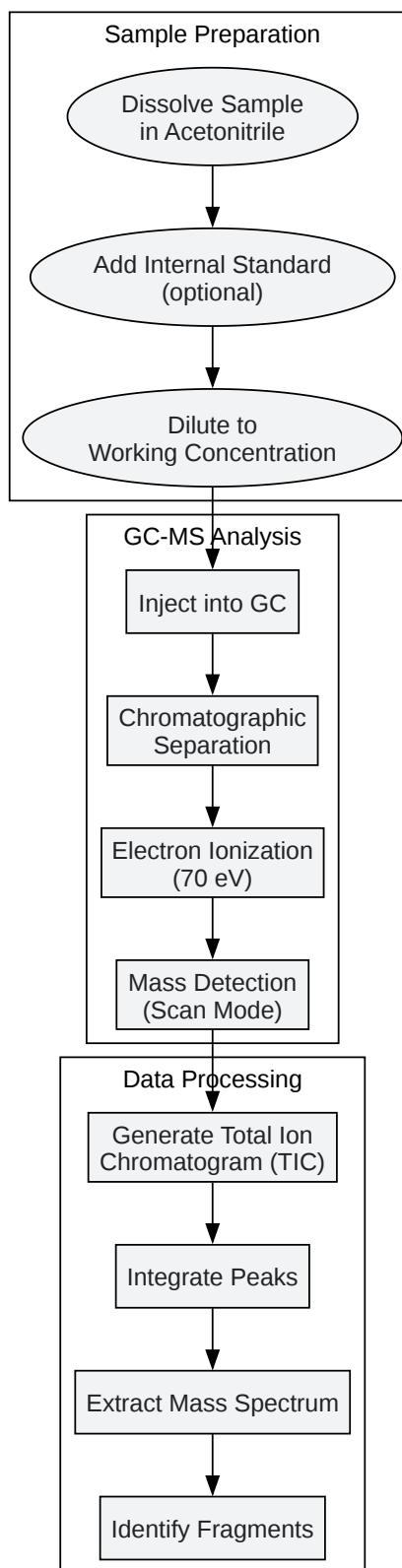
m/z	Proposed Fragment Ion	Description
161	$[\text{C}_9\text{H}_7\text{NO}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
160	$[\text{C}_9\text{H}_6\text{NO}_2]^+$	Loss of a hydrogen radical ($[\text{M}-\text{H}]^+$)
132	$[\text{C}_8\text{H}_6\text{NO}]^+$	Loss of the formyl radical ($[\text{M}-\text{CHO}]^+$)
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	Cleavage of the ether bond with loss of acetonitrile
104	$[\text{C}_7\text{H}_4\text{O}]^{+\bullet}$	Loss of HCN from the $[\text{M}-\text{CHO}]^+$ fragment
93	$[\text{C}_6\text{H}_5\text{O}]^+$	Loss of CO from the m/z 121 fragment
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, a common fragment for aromatic compounds

Proposed Fragmentation Pathway

The fragmentation of the **(2-Formylphenoxy)acetonitrile** molecular ion (m/z 161) can be visualized as a series of competing and sequential bond cleavages. The initial ionization creates a radical cation, which can then undergo fragmentation to produce more stable ions. The most likely fragmentation pathways are depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Proposed EI mass spectrometry fragmentation pathway for **(2-Formylphenoxy)acetonitrile**.


Experimental Protocols

The following are detailed methodologies for the analysis of **(2-Formylphenoxy)acetonitrile** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are general and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of **(2-Formylphenoxy)acetonitrile**.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.[\[4\]](#)
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[\[5\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[4\]](#)
- Injection:
 - Mode: Splitless or split (e.g., 10:1 split ratio).[\[4\]](#)
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)
 - Source Temperature: 230 °C.[\[5\]](#)
 - Quadrupole Temperature: 150 °C.[\[4\]](#)
 - Scan Range: 50-550 amu.[\[4\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds.

Instrumentation and Conditions:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in water.
 - B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - Start with 5% B.
 - Linear gradient to 95% B over 5 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.
- Scan Range: 50-500 m/z.

Data Interpretation

The interpretation of the mass spectrum involves identifying the molecular ion and correlating the fragment ions with the structure of **(2-Formylphenoxy)acetonitrile**. High-resolution mass spectrometry can be employed to determine the elemental composition of the molecular ion and its fragments, providing greater confidence in the structural assignments. Comparison of the acquired spectrum with spectral libraries (e.g., NIST) can also aid in identification, although a reference spectrum for this specific compound may not be available.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of **(2-Formylphenoxy)acetonitrile** and offers detailed starting points for its analysis by GC-MS and LC-MS. While empirical data is essential for definitive structural confirmation, the principles and protocols outlined here serve as a robust framework for researchers and scientists in the field of drug development and chemical analysis. The proposed fragmentation pathways and experimental conditions are based on well-established knowledge of mass spectrometry and can be adapted to suit specific analytical requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2-formylphenoxy)acetonitrile (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. phcog.com [phcog.com]
- 5. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry Analysis of (2-Formylphenoxy)acetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177680#mass-spectrometry-analysis-of-2-formylphenoxy-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com